![molecular formula C30H44N2O14 B12814022 oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12814022.png)
oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques. The optimization of reaction parameters and the use of cost-effective raw materials are essential for the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: Oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific conditions and reagents used in these reactions determine the nature of the products formed.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, acids, bases, and solvents. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions
Scientific Research Applications
Oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it may serve as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit biological activity and be used in drug development. In industry, it may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions may lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. Understanding the molecular mechanisms underlying these effects is crucial for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate may include other pyrrolidine derivatives, carbamate esters, and oxan-based compounds. These compounds may share structural features and exhibit similar chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H44N2O14 |
|---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2/t23-,24-/m0/s1 |
InChI Key |
KSKLDMGKWDUQCT-ZEQRLZLVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@H]2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


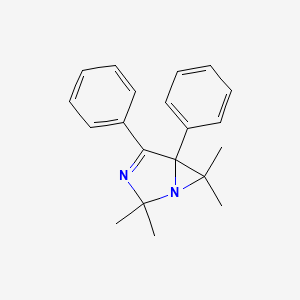
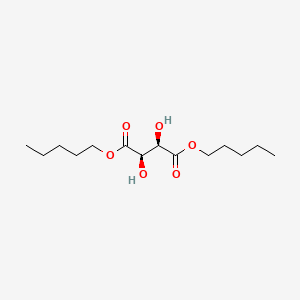
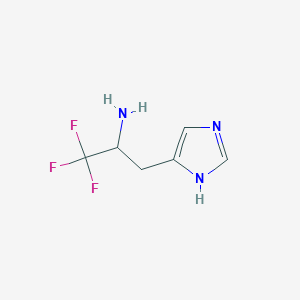
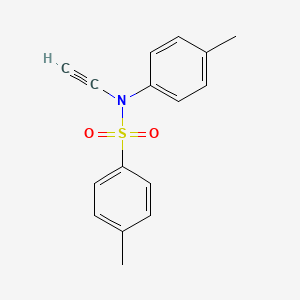
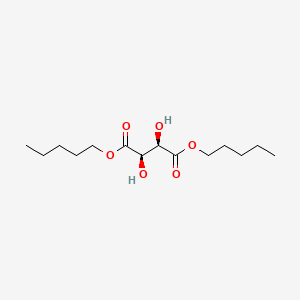

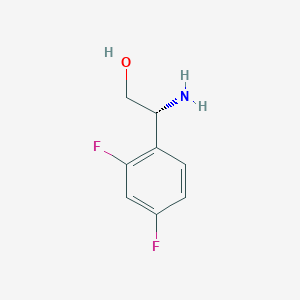
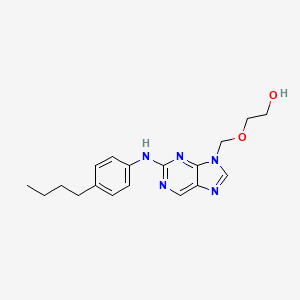
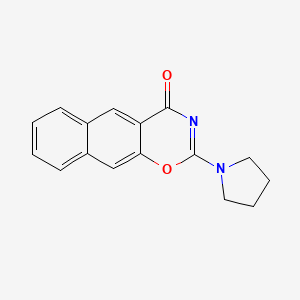
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
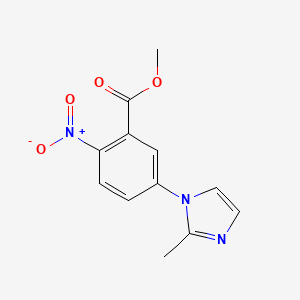
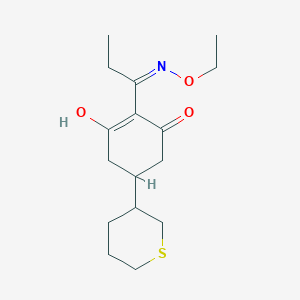
![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
